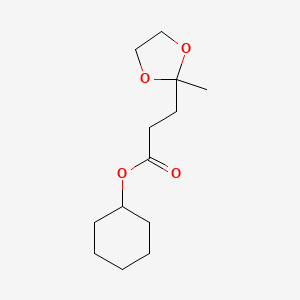
Cyclohexyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate is an organic compound with the molecular formula C13H22O4. It is a cyclohexyl ester derivative of 2-methyl-1,3-dioxolane-2-propanoic acid. This compound is known for its unique structural features, which include a cyclohexyl ring and a dioxolane ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate typically involves the esterification of 2-methyl-1,3-dioxolane-2-propanoic acid with cyclohexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amides, other esters
Scientific Research Applications
Cyclohexyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of Cyclohexyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or enzymes, modulating their activity and resulting in specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclohexyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate: Similar structure but with an ethyl group instead of a cyclohexyl group.
(2-Methyl-1,3-dioxolan-2-yl)acetic acid: Contains a dioxolane ring but with an acetic acid moiety.
Cyclohexyl 3-(2-methyl-1,3-dioxolan-2-yl)acetate: Similar structure but with an acetate group instead of a propanoate group.
Properties
CAS No. |
6624-91-5 |
|---|---|
Molecular Formula |
C13H22O4 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
cyclohexyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate |
InChI |
InChI=1S/C13H22O4/c1-13(15-9-10-16-13)8-7-12(14)17-11-5-3-2-4-6-11/h11H,2-10H2,1H3 |
InChI Key |
PDWWQBMZXPPOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CCC(=O)OC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















